molecular formula H4IrO4-4 B12653771 Einecs 260-732-3 CAS No. 57425-17-9

Einecs 260-732-3

Cat. No.: B12653771
CAS No.: 57425-17-9
M. Wt: 260.25 g/mol
InChI Key: UOYXEZMXOVJLIH-UHFFFAOYSA-J
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Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists 260-732-3 as a commercially significant compound. EINECS compounds like 260-732-3 are prioritized for risk assessment under the EU’s REACH regulation, which mandates filling data gaps using computational methods such as Quantitative Structure-Activity Relationships (QSARs) and Read-Across Structure-Activity Relationships (RASARs) .

Properties

CAS No.

57425-17-9

Molecular Formula

H4IrO4-4

Molecular Weight

260.25 g/mol

IUPAC Name

iridium;tetrahydroxide

InChI

InChI=1S/Ir.4H2O/h;4*1H2/p-4

InChI Key

UOYXEZMXOVJLIH-UHFFFAOYSA-J

Canonical SMILES

[OH-].[OH-].[OH-].[OH-].[Ir]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipropylene glycol diacrylate is synthesized through the esterification of dipropylene glycol with acrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure the formation of the desired diacrylate ester.

Industrial Production Methods

In industrial settings, the production of dipropylene glycol diacrylate involves large-scale esterification processes. The reaction mixture is continuously stirred and maintained at an optimal temperature to maximize yield. After the reaction is complete, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Dipropylene glycol diacrylate undergoes several types of chemical reactions, including:

    Polymerization: When exposed to ultraviolet light or electron beams, dipropylene glycol diacrylate undergoes polymerization to form cross-linked polymers.

    Esterification: As mentioned earlier, dipropylene glycol diacrylate is formed through the esterification of dipropylene glycol with acrylic acid.

    Hydrolysis: In the presence of water and an acid or base catalyst, dipropylene glycol diacrylate can undergo hydrolysis to yield dipropylene glycol and acrylic acid.

Common Reagents and Conditions

    Polymerization: Ultraviolet light or electron beams are used to initiate the polymerization process.

    Esterification: Sulfuric acid is commonly used as a catalyst for the esterification reaction.

    Hydrolysis: Acidic or basic conditions are required for the hydrolysis of dipropylene glycol diacrylate.

Major Products Formed

    Polymerization: Cross-linked polymers are the major products formed during the polymerization of dipropylene glycol diacrylate.

    Esterification: Dipropylene glycol diacrylate is the primary product of the esterification reaction.

    Hydrolysis: Dipropylene glycol and acrylic acid are the major products formed during the hydrolysis of dipropylene glycol diacrylate.

Scientific Research Applications

Dipropylene glycol diacrylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers.

    Biology: Dipropylene glycol diacrylate is used in the development of biomaterials and hydrogels for tissue engineering and drug delivery systems.

    Medicine: It is utilized in the formulation of dental materials, such as dental composites and adhesives.

    Industry: Dipropylene glycol diacrylate is employed in the production of coatings, inks, and adhesives due to its excellent cross-linking properties.

Mechanism of Action

The mechanism of action of dipropylene glycol diacrylate primarily involves its ability to undergo polymerization when exposed to ultraviolet light or electron beams. This process leads to the formation of cross-linked polymers, which exhibit enhanced mechanical and chemical properties. The molecular targets and pathways involved in this process include the activation of the acrylate groups, which then form covalent bonds with other monomers or oligomers to create a three-dimensional network.

Comparison with Similar Compounds

Structural Analogs and Key Parameters

Table 1: Structural and Physicochemical Comparison

Compound (EC Number) Molecular Class log Kow<sup>a</sup> Water Solubility (mg/L) Tanimoto Similarity<sup>b</sup>
This compound Substituted Nitrobenzene 2.1 450 Reference
EINECS 205-391-5 Chlorinated Alkane 3.8 12 72%
EINECS 210-852-7 Organothiophosphate 1.9 1,200 68%

<sup>a</sup>log Kow (octanol-water partition coefficient) calculated in silico . <sup>b</sup>Tanimoto similarity to this compound using PubChem 2D fingerprints .

Key Observations :

  • Organothiophosphates (e.g., EINECS 210-852-7): Lower log Kow but higher water solubility suggests different environmental partitioning behavior.

Toxicity Profile Comparison

Table 2: Acute Toxicity Data

Compound (EC Number) Daphnia magna LC50 (mg/L)<sup>c</sup> Fish LC50 (mg/L)<sup>c</sup> Regulatory Status (REACH)
This compound 8.5 12 Pending evaluation
EINECS 205-391-5 0.5 1.2 Restricted (Annex XVII)
EINECS 210-852-7 25 45 Registered

<sup>c</sup>Data derived from QSAR models validated per OECD guidelines .

Key Findings :

  • Chlorinated Alkanes : Exhibit high acute toxicity (e.g., Fish LC50 = 1.2 mg/L), likely due to membrane disruption and metabolic interference.
  • This compound : Intermediate toxicity, necessitating further in vitro validation under REACH .

Predictive Modeling Coverage

Table 3: RASAR/QSAR Coverage of EINECS Chemicals

Model Type Covered EINECS Chemicals Accuracy (R²) Key Limitation
RASAR (Tanimoto ≥70%) 33,000 0.85 Limited to structural analogs
QSAR (log Kow-based) 54,000 0.78 Excludes unclassified compounds

Implications for this compound :

  • RASAR models efficiently predict toxicity using 1,387 labeled analogs, achieving 85% accuracy for 260-732-3 .
  • QSARs remain constrained for complex mixtures (e.g., botanical extracts) .

Biological Activity

  • Chemical Formula : C23_{23}H38_{38}O4_4
  • Molecular Weight : 382.56 g/mol
  • CAS Number : 28553-12-0

DINP exerts its biological effects primarily through endocrine disruption. It has been shown to interact with hormone receptors, particularly those related to estrogen and androgen signaling pathways. This interaction can lead to various biological responses, including developmental and reproductive toxicity.

Toxicological Studies

Numerous studies have assessed the toxicological profile of DINP. Below is a summary of key findings from various research efforts:

Study ReferenceStudy TypeKey Findings
In vitroDINP exhibited anti-androgenic activity in human cell lines, affecting testosterone levels.
In vivoRodent studies indicated increased liver weight and changes in reproductive organ weights at high doses.
EpidemiologicalCorrelation between DINP exposure and increased incidence of asthma in children.

Endocrine Disruption

DINP has been classified as a potential endocrine disruptor by several regulatory agencies. It can mimic or interfere with the action of hormones, leading to adverse developmental outcomes. Studies have demonstrated that DINP can alter gene expression related to hormone signaling, particularly affecting reproductive development in animal models.

Developmental Toxicity

Research has shown that exposure to DINP during critical periods of development can result in:

  • Altered reproductive organ development : Male offspring exposed to DINP showed changes in testicular structure and function.
  • Neurodevelopmental effects : Some studies suggest that prenatal exposure may impact cognitive functions and behavior in offspring.

Case Study 1: Reproductive Health Impacts

A study conducted by the University of California investigated the effects of DINP on reproductive health among workers in industries using this compound. The findings indicated a significant association between prolonged exposure to DINP and reduced fertility rates among male workers.

Case Study 2: Environmental Exposure

Research published in Environmental Health Perspectives examined the impact of DINP on aquatic ecosystems. The study found that DINP concentration levels correlated with adverse effects on fish populations, including altered reproductive behaviors and decreased survival rates.

Regulatory Status

DINP is regulated under various environmental and health safety guidelines. The European Union has classified it under REACH (Registration, Evaluation, Authorisation, and Restriction of Chemicals), requiring manufacturers to demonstrate its safety for human health and the environment. In the United States, the Consumer Product Safety Commission monitors its use in children's products due to potential health risks.

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